1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Overview
Description
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely and are dependent on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Preparation Methods
The synthesis of 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other similar compounds, such as:
- 1,3,3-Trimethyl-2-methyleneindoline
- 2,3,3-Trimethylindole These compounds share structural similarities but differ in their chemical properties and applications. The unique sulfonyl chloride group in this compound makes it particularly useful in certain chemical reactions and applications.
Biological Activity
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 959301-32-7) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
CAS Number: 959301-32-7
Purity: Typically ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is part of the indole family, which is known for its diverse pharmacological properties. Its sulfonyl chloride group suggests potential reactivity with nucleophiles, which can lead to the formation of biologically active derivatives.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of indole derivatives. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical mediators in inflammatory pathways. The dual inhibition of COX and LOX pathways has been associated with reduced inflammation and pain relief.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Compounds structurally similar to 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole have demonstrated selective antibacterial activity against Gram-positive and Gram-negative bacteria. This includes effectiveness against pathogens such as Escherichia coli and Salmonella enterica, indicating a broad spectrum of antimicrobial action.
Antioxidant Activity
The antioxidant potential of indole derivatives has been evaluated through various assays, including DPPH radical scavenging tests. These studies suggest that the compound may help mitigate oxidative stress by neutralizing free radicals and enhancing cellular defense mechanisms.
Research Findings and Case Studies
Several studies have investigated the biological activities of sulfonyl chloride derivatives:
- In vitro Studies on Inflammation:
- Antimicrobial Efficacy:
- Pharmacokinetic Profiling:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVDERAQXGLHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959301-32-7 |
Source
|
Record name | 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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